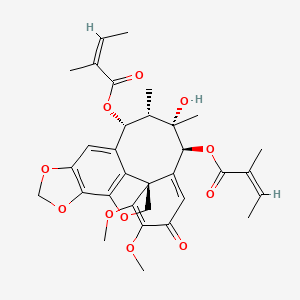

KadsulignanG

Description

Kadsulignan G is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae family), which are traditionally used in East Asian medicine for their anti-inflammatory, antioxidant, and anticancer properties . Its structure, characterized by a bicyclic framework with ester and ether substituents, is derived from the oxidative coupling of two phenylpropanoid units. The compound's molecular weight is reported as 596.6 g/mol, though its exact molecular formula remains unspecified in available literature . The stereochemistry and functional groups (e.g., ketones, ester linkages) contribute to its bioactivity and physicochemical properties.

Properties

Molecular Formula |

C32H36O11 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-15-[(Z)-2-methylbut-2-enoyl]oxy-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)27(43-30(35)16(4)10-2)19-12-20(33)24(37-7)28(38-8)32(19)13-39-26-22(32)18(23)11-21-25(26)41-14-40-21/h9-12,17,23,27,36H,13-14H2,1-8H3/b15-9-,16-10-/t17-,23+,27-,31-,32-/m0/s1 |

InChI Key |

ZSODSWLIDALHEY-YMIPGLTLSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C\C)/C)(C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadsulignanG involves complex intramolecular radical spirocyclisation reactions in aromatic nuclei . These reactions mimic a key step in the proposed biosynthesis of dibenzocyclooctadiene lignans. The synthetic route typically involves the formation of reactive radical intermediates, which then undergo cyclization to form the desired lignan structure .

Industrial Production Methods: The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: KadsulignanG undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the lignan structure to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated lignans .

Scientific Research Applications

KadsulignanG has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound to study radical cyclization reactions and the biosynthesis of lignans . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of KadsulignanG involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, this compound has been shown to inhibit the production of nitric oxide, a key mediator of inflammation .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Comparison of Kadsulignan G and Related Lignans

Note: The molecular formula of Kadsulignan G is inferred from its SMILES notation (), suggesting a larger structure with additional oxygen-containing groups compared to Kadsulignan N.

Key Findings:

The absence of methoxy groups in Kadsulignan G distinguishes it from Kadsulignan C, which may influence antioxidant efficacy .

Schisandrin B, a functionally similar lignan, shares hepatoprotective effects but lacks the ester substituents critical to Kadsulignan G’s anti-inflammatory action .

Analytical Challenges :

- Advanced techniques like HPLC-MS (referenced in ’s 2021 study) are essential for resolving structural ambiguities and quantifying lignans in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.